3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine
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Overview
Description
3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired triazolothiadiazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The biological activity of 3-(4-nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is primarily due to its ability to interact with specific molecular targets. For example, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Triazolothiadiazine Derivatives: Compounds with different substituents on the triazole or thiadiazine rings.
Uniqueness
3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to the presence of both nitrophenyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes makes it a promising candidate for drug development .
Properties
Molecular Formula |
C16H13N5O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine |
InChI |
InChI=1S/C16H13N5O2S/c22-21(23)14-8-6-12(7-9-14)15-17-18-16-20(15)10-19(11-24-16)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
KKZQIIMDFBOECF-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC2=NN=C(N21)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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